molecular formula C13H18FNO B1328468 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine CAS No. 946725-20-8

4-{[(3-Fluorobenzyl)oxy]methyl}piperidine

Cat. No.: B1328468
CAS No.: 946725-20-8
M. Wt: 223.29 g/mol
InChI Key: VRKGBKBAFZCMPO-UHFFFAOYSA-N
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Description

4-{[(3-Fluorobenzyl)oxy]methyl}piperidine is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . It is used primarily in biochemical and proteomics research . The compound features a piperidine ring substituted with a 3-fluorobenzyl group and an oxymethyl linkage, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine typically involves the following steps:

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-{[(3-Fluorobenzyl)oxy]methyl}piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The fluorobenzyl group enhances its binding affinity and specificity towards certain biological targets, facilitating its use in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The 3-position fluorine substitution provides distinct steric and electronic properties compared to its isomers, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxymethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKGBKBAFZCMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649875
Record name 4-{[(3-Fluorophenyl)methoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946725-20-8
Record name 4-{[(3-Fluorophenyl)methoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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